Brevinin-1SPd
Description
Brevinin-1SPd (CAS No. 1046861-20-4) is a synthetic boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structural features include a bromo-chlorophenyl backbone conjugated with a boronic acid group, contributing to its moderate solubility (0.24 mg/mL) and log Po/w values ranging from 0.61 to 2.15 depending on computational models (e.g., XLOGP3, SILICOS-IT) . Key physicochemical properties include a topological polar surface area (TPSA) of 40.46 Ų, high gastrointestinal absorption, and blood-brain barrier permeability, making it a candidate for targeted therapeutic applications . Synthetically, it is prepared via palladium-catalyzed cross-coupling in a tetrahydrofuran-water system at 75°C for 1.33 hours .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPIIASVAAKLIPSIVCRITKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Log Po/w (XLOGP3) | Solubility (mg/mL) | TPSA (Ų) | BBB Permeability |
|---|---|---|---|---|---|---|
| This compound | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | 40.46 | Yes |
| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | 2.10 | 0.28 | 40.46 | Yes |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | 269.71 | 2.68 | 0.12 | 40.46 | No |
| (4-Fluoro-3-nitrophenyl)boronic acid | C₆H₅BFNO₄ | 184.92 | 1.85 | 0.45 | 72.63 | No |
Key Observations :
Structural Impact on Solubility : this compound and (3-Bromo-5-chlorophenyl)boronic acid share identical formulas but differ slightly in solubility (0.24 vs. 0.28 mg/mL), likely due to crystallinity variations .
Halogen Substitution : Increased halogenation (e.g., dichloro substituents in the third compound) elevates log Po/w but reduces solubility, aligning with hydrophobicity trends in halogenated aromatics .
Pharmacokinetics : this compound’s BBB permeability contrasts with its dichloro analog, emphasizing the role of steric and electronic effects in membrane interaction .
Key Observations :
Synthetic Complexity : this compound’s moderate synthetic accessibility (2.07) reflects its straightforward palladium-mediated synthesis, whereas dichloro analogs require multi-step halogenation .
Functional and Mechanistic Comparisons
Antimicrobial Activity
While direct antimicrobial data for this compound are unavailable, boronic acids are known to inhibit bacterial enzymes (e.g., β-lactamases). Comparative studies suggest halogenated derivatives like this compound exhibit enhanced stability and target affinity over non-halogenated analogs (e.g., phenylboronic acid) due to electronegative substituents .
Stability and Reactivity
This compound’s boronic acid group enables reversible covalent binding to biological targets, a feature shared with its analogs. However, its bromo-chloro substituents confer greater oxidative stability compared to fluoro-nitro derivatives, which are prone to photodegradation .
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